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Isobutyl octanoate

Cat. No.: B1582965
CAS No.: 5461-06-3
M. Wt: 200.32 g/mol
InChI Key: CFQRBRGFNFRMBD-UHFFFAOYSA-N
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Description

Contextualization within Ester Chemistry and Natural Product Biogeochemistry

Isobutyl octanoate (B1194180), with the IUPAC name 2-methylpropyl octanoate, belongs to the broad class of organic compounds known as esters. nih.govhmdb.ca Esters are characterized by a carboxyl group where the hydrogen is replaced by a hydrocarbon group. Specifically, isobutyl octanoate is a fatty acid ester, derived from the esterification of octanoic acid and isobutanol. hmdb.cachemicalbook.com This places it within a significant category of naturally occurring and synthetic compounds that are widespread in nature, contributing to the aromas and flavors of many fruits and flowers. wikipedia.org

From a biogeochemical perspective, esters like this compound are part of the complex array of volatile organic compounds (VOCs) that mediate ecological interactions. Their presence in various organisms and the environment is a subject of ongoing research, as scientists seek to understand their roles in processes such as pollination, defense mechanisms, and microbial communication. The study of such compounds is integral to the field of natural product biogeochemistry, which examines the distribution and function of chemical substances in ecological systems.

Significance in Contemporary Academic Research and Industrial Innovation

The interest in this compound extends beyond its fundamental chemical nature. In academic research, it serves as a model compound for studying esterification reactions and the properties of fatty acid esters. scite.ai Its synthesis and characterization provide valuable data for understanding reaction kinetics and developing more efficient catalytic processes.

Industrially, this compound's primary applications lie in the flavor and fragrance industries. thegoodscentscompany.comontosight.ai It is valued for its characteristic fruity and herbaceous odor, making it a component in various perfumes and flavor compositions for products like apricot and grape imitations. chemicalbook.com Furthermore, its properties as a solvent and potential role as an excipient in pharmaceutical formulations are areas of active investigation. ontosight.ai The compound's versatility also extends to the cosmetics industry, where it is used for its scent. ontosight.ai

Evolution of Research Perspectives on this compound and Related Esters

Historically, research on esters was heavily focused on their isolation from natural sources and their use in traditional applications like perfumes and flavorings. However, with advancements in analytical chemistry and biotechnology, the research landscape has broadened considerably.

Modern research now encompasses a deeper understanding of the biosynthesis of esters in microorganisms and plants, opening avenues for their biotechnological production. There is also a growing emphasis on the "green" synthesis of esters, utilizing enzymatic catalysts and sustainable feedstocks to minimize environmental impact. The study of the physicochemical properties of esters like this compound, including their solubility and volatility, is crucial for optimizing their performance in various applications, from food technology to industrial solvents. solubilityofthings.com

Scope and Objectives of the Academic Research Outline

This article aims to provide a comprehensive overview of this compound, focusing exclusively on its chemical and physical properties, synthesis, and established applications based on scientific research. The objective is to present a detailed and scientifically accurate account of the compound, supported by data tables for clarity and reference.

Physicochemical Properties of this compound

The utility and applications of this compound are intrinsically linked to its specific physical and chemical characteristics.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₂H₂₄O₂
Molecular Weight 200.32 g/mol
Appearance Colorless to light yellow liquid
Odor Fruity, herbaceous, woody
Boiling Point 231-232 °C at 760 mmHg
Density 0.852-0.864 g/cm³ at 25 °C
Refractive Index 1.416-1.426 at 20 °C
Flash Point 93.89 °C (201 °F)
Water Solubility 4.064 mg/L at 25 °C (estimated)
Solubility in Organic Solvents Soluble in alcohol and oils

Sources: chemicalbook.comthegoodscentscompany.comontosight.aialfa-chemistry.com

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of chemical compounds. The following table summarizes key spectroscopic data for this compound.

Table 2: Spectroscopic Data for this compound

Spectroscopic Technique Key Features
Mass Spectrometry (MS) Molecular Ion Peak (m/z): 200.177630 (Monoisotopic Mass) chemspider.com
Key Fragmentation Peaks (m/z): 57, 56, 127, 41, 145 nih.gov
Infrared (IR) Spectroscopy Characteristic C=O stretching vibration for the ester group.
Nuclear Magnetic Resonance (NMR) Data available for related compounds like isobutyl 4-hydroxybenzoate (B8730719) suggests specific proton and carbon chemical shifts corresponding to the isobutyl and octanoate moieties. spectrabase.com

Sources: nih.govchemspider.comspectrabase.comnist.gov

Synthesis of this compound

The primary method for synthesizing this compound is through the direct esterification of isobutanol with n-octanoic acid. chemicalbook.com This reaction, a classic example of Fischer-Speier esterification, involves heating the two reactants in the presence of an acid catalyst. To drive the equilibrium towards the formation of the ester, the water produced during the reaction is typically removed. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24O2 B1582965 Isobutyl octanoate CAS No. 5461-06-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpropyl octanoate
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InChI

InChI=1S/C12H24O2/c1-4-5-6-7-8-9-12(13)14-10-11(2)3/h11H,4-10H2,1-3H3
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InChI Key

CFQRBRGFNFRMBD-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3063916
Record name Isobutyl octanoate
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Molecular Weight

200.32 g/mol
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CAS No.

5461-06-3
Record name Isobutyl octanoate
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Record name Isobutyl octanoate
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Record name Octanoic acid, 2-methylpropyl ester
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Record name Isobutyl octanoate
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Record name ISOBUTYL OCTANOATE
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Synthetic Methodologies for Isobutyl Octanoate

Chemical Synthesis Approaches

The primary route for synthesizing isobutyl octanoate (B1194180) is through chemical reactions, specifically esterification. This involves combining an alcohol and a carboxylic acid to form an ester and water. The selection of the synthesis method is often dictated by factors such as reaction kinetics, yield, and economic viability.

Direct Esterification Processes

Direct esterification stands as a fundamental method for the production of isobutyl octanoate. chemicalbook.com This process involves the reaction of isobutanol with octanoic acid. To facilitate this reaction, a catalyst is typically employed, and the removal of water, a byproduct, is essential to drive the chemical equilibrium towards the formation of the ester, thereby maximizing the product yield.

Catalytic Esterification Mechanisms

Catalysts are crucial in the synthesis of this compound as they accelerate the reaction rate without being consumed in the process. The choice between different types of catalysts can significantly impact the efficiency and environmental footprint of the synthesis.

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, which in this case is typically a liquid phase. wiley-vch.de Mineral acids like sulfuric acid are common homogeneous catalysts. The mechanism involves the protonation of octanoic acid, which enhances its reactivity towards isobutanol. dergipark.org.tr While effective, a significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the final product, which can lead to purification challenges. wiley-vch.deub.edu

Heterogeneous catalysis offers a practical alternative, where the catalyst is in a different phase from the reactants, usually a solid catalyst in a liquid mixture. wiley-vch.deub.edu This simplifies the separation process, allowing for easier catalyst recovery and reuse. ub.edunih.govrasayanjournal.co.in

Zinc compounds, such as zinc n-octanoate, have been identified as effective heterogeneous catalysts for esterification. scielo.brresearchgate.net The catalytic activity of zinc n-octanoate in the synthesis of esters has been a subject of study, demonstrating its potential for industrial applications. scielo.brresearchgate.net Other solid catalysts like zinc oxide nanoparticles are also recognized for their catalytic efficiency in various organic syntheses. nih.govrasayanjournal.co.in

Homogeneous Catalysis

Process Optimization in Chemical Synthesis

To enhance the industrial feasibility of this compound production, optimization of the synthesis process is paramount. This involves a detailed study of various reaction parameters to maximize yield and minimize costs.

The molar ratio of the reactants, specifically isobutanol to octanoic acid, is a critical parameter that influences the conversion rate of the acid into the ester. scielo.brresearchgate.net In esterification reactions, which are reversible, using an excess of one reactant can shift the equilibrium to favor the formation of the product.

Research has demonstrated that increasing the molar ratio of alcohol to acid generally leads to higher conversion rates. For instance, studies on similar ester syntheses have shown that an excess of the alcohol component can significantly improve the yield. scielo.brresearchgate.net However, there is an optimal point beyond which further increasing the molar ratio does not substantially increase the conversion and may become economically inefficient. For the synthesis of isopropyl octanoate catalyzed by zinc n-octanoate, optimal conditions were found to be a 6:1 molar ratio of isopropanol (B130326) to octanoic acid at 165°C, which resulted in conversions of up to 75%. scielo.brresearchgate.net

Table 1: Effect of Molar Ratio on Isopropyl Octanoate Conversion Illustrative data based on research findings for a similar ester.

Molar Ratio (Isopropanol:Octanoic Acid)Catalyzed Conversion (%)
6:170.08
8:174.99
10:166.47

This interactive table showcases data from a study on isopropyl octanoate synthesis, which provides insights applicable to this compound. The data reflects that a molar ratio of 8:1 yielded the highest conversion under the specific experimental conditions. researchgate.net

Temperature Kinetics

The reaction temperature is a critical parameter in the esterification process, influencing both the reaction rate and the equilibrium conversion. While specific temperature kinetics for the synthesis of this compound are not extensively detailed in publicly available literature, data from analogous esterification reactions, such as the synthesis of cetyl octanoate, provide valuable insights. In the lipase-catalyzed synthesis of cetyl octanoate, temperature changes can significantly affect the yield, although in some systems, the effect is less pronounced compared to other parameters like reaction time. nih.gov For instance, in the synthesis of cetyl octanoate using Lipozyme RMIM, the reaction temperature showed an insignificant effect on the yield within the range of 45 °C to 65 °C. nih.gov However, for other enzymatic reactions, temperature plays a more direct role. For the synthesis of geranyl butyrate (B1204436) using the lipase (B570770) Eversa Transform 2.0, temperature was a significant factor, with optimal conditions found at 50 °C. acs.org Higher temperatures can increase the kinetic energy of reactants, leading to more frequent and energetic collisions, but can also lead to enzyme denaturation in biocatalysis. researchgate.net

**Table 1: Effect of Temperature on Cetyl Octanoate Yield***

Reaction Time (h)Enzyme Amount (%)Substrate Molar Ratio (Acid:Alcohol)Temperature (°C)Yield (%)
3301:145~85
3301:155~88
3301:165~90
3.75302:145~66
3.75302:16599

Data from the synthesis of cetyl octanoate using Novozym 435, presented as an analogue for esterification kinetics. nih.gov

Catalyst Loading and Reusability

Catalyst loading, or the amount of catalyst used relative to the reactants, directly impacts the reaction rate. In the synthesis of isobutyl propionate (B1217596) using immobilized lipase Novozym® 435, an enzyme loading of 5% w/w was found to be optimal, contributing to a high conversion of 92.52%. researchgate.net For the synthesis of cetyl octanoate, increasing the enzyme amount from 10% to 50% with Lipozyme RMIM at a constant reaction time of 5 hours increased the yield from approximately 75% to 99%. nih.gov

The reusability of the catalyst is a crucial factor for the economic viability of the process, particularly when using expensive biocatalysts like immobilized lipases. In the synthesis of isobutyl propionate, the immobilized lipase could be reused for up to seven cycles while retaining 83% of its initial activity. researchgate.net This demonstrates the potential for cost-effective, repeated batch operations. The stability and reusability of an immobilized enzyme are influenced by the immobilization support and the reaction conditions, including the solvent and temperature. mdpi.com

**Table 2: Influence of Enzyme Loading on Cetyl Octanoate Yield***

Reaction Time (h)Temperature (°C)Substrate Molar Ratio (Acid:Alcohol)Enzyme Amount (%)Yield (%)
1552:11042
5552:110~75
1552:150~80
5552:15099

Data from the synthesis of cetyl octanoate using Lipozyme RMIM, presented as an analogue for esterification kinetics. nih.gov

Reaction Time Parameters

Reaction time is a fundamental parameter that determines the extent of conversion in ester synthesis. For the synthesis of isobutyl propionate, a reaction time of 10 hours was required to achieve a high conversion of 92.52% under optimized conditions. researchgate.net In the synthesis of cetyl octanoate, the yield showed a curvilinear increase with reaction time, rising from approximately 50% to 90% as the time increased from 1 to 5 hours when using Lipozyme RMIM. nih.gov Shorter reaction times are generally desirable for industrial processes to increase throughput. For instance, in the synthesis of octyl acetate (B1210297), a maximum molar conversion of 92.35% was achieved in 12 hours. nih.gov Optimization of other parameters like temperature and catalyst loading can help in reducing the required reaction time.

**Table 3: Effect of Reaction Time on Ester Synthesis***

EsterCatalystTemperature (°C)Optimal Reaction Time (h)Max. Conversion/Yield (%)
Isobutyl PropionateNovozym® 435401092.52
Cetyl OctanoateLipozyme RMIM55599
Octyl AcetateImmobilized Rhizopus oryzae lipase361292.35
Geranyl ButyrateEversa Transform 2.050693

Data from various ester syntheses presented as analogues for reaction time parameters. nih.govacs.orgresearchgate.netnih.gov

Enzymatic Synthesis (Biocatalysis) of this compound

Enzymatic synthesis, or biocatalysis, presents a green alternative to chemical synthesis, operating under milder conditions and often with higher selectivity, which reduces the formation of by-products. mdpi.com Lipases are the most commonly used enzymes for the synthesis of flavor esters like this compound. mdpi.com

Lipase-Mediated Esterification and Transesterification Reactions

Lipase-mediated reactions are a cornerstone of the biocatalytic production of this compound. These reactions can proceed via direct esterification of isobutyl alcohol and octanoic acid or through transesterification, for instance, from a triglyceride source like coconut oil and isobutyl alcohol. researchgate.netresearchgate.net One study demonstrated the effective use of Lipozyme TL IM in a solvent-free system to produce a mixture of flavor-active octanoic acid esters, including this compound, from coconut oil and fusel oil (a source of isobutyl alcohol). researchgate.net The reaction mechanism in such a system was found to be a two-step process involving an initial hydrolysis of the triglycerides followed by the esterification of the released fatty acids. researchgate.net Under optimized conditions, this process yielded 14.4 mg of this compound per gram of coconut oil. researchgate.net

Characterization of Enzyme Sources (e.g., Rhodococcus cutinase, Lipozyme TL IM)

The choice of enzyme is critical for the success of the biocatalytic synthesis.

Rhodococcus cutinase : Cutinases from Rhodococcus species are known for their ability to hydrolyze and synthesize esters. researchgate.net A cutinase from an Antarctic Rhodococcus sp. (Rcut) showed high activity towards medium-chain fatty acids (C4-C10). researchgate.net While specific studies on the use of Rhodococcus cutinase for this compound synthesis are not readily available, its preference for substrates with C4-C10 chains suggests its potential applicability.

Lipozyme TL IM : This is a commercial, immobilized lipase from Thermomyces lanuginosus. tandfonline.com It is widely used in ester synthesis due to its stability and activity. tandfonline.com Lipozyme TL IM has been successfully used to catalyze the synthesis of this compound from coconut oil and fusel oil. researchgate.netresearchgate.net It is supplied as a granulated silica-immobilized preparation. tandfonline.com

Application of Immobilized Enzyme Systems

The immobilization of lipases is a key strategy to enhance their stability, facilitate their recovery from the reaction mixture, and enable their reuse over multiple cycles. mdpi.com This is particularly important for making enzymatic processes economically competitive with traditional chemical methods. Lipozyme TL IM is an example of a commercially available immobilized lipase. researchgate.net The immobilization on a solid support like silica (B1680970) beads prevents the enzyme from being dissolved in the reaction medium, allowing for easy separation by filtration at the end of the reaction. mdpi.com The use of immobilized lipase Eversa® Transform 2.0 on polystyrene-divinylbenzene beads has also been explored for the synthesis of various octanoate esters, showing high retention of activity over successive batch reactions. mdpi.com The application of such immobilized systems is crucial for the development of continuous or repeated-batch processes for the production of this compound.

Solvent-Free Biocatalytic Systems

The use of solvent-free systems (SFS) in the biocatalytic synthesis of esters like this compound presents an attractive alternative to conventional methods that use organic solvents. mdpi.com This approach aligns with the principles of green chemistry by minimizing waste and avoiding the use of potentially hazardous solvents. mdpi.com Immobilized lipases are frequently employed in these systems, offering advantages such as ease of recovery and reuse, which can enhance the economic viability of the process. mdpi.comresearchgate.net

Research has demonstrated the successful application of immobilized lipases for esterification reactions in SFS. mdpi.comresearchgate.net For instance, the synthesis of isobutyl propionate using immobilized lipase Novozym® 435 in a solvent-free system achieved a high conversion rate. researchgate.net Similarly, lipase-mediated biocatalysis in a solvent-free environment has been effectively used to produce various flavor-active octanoic acid esters, including this compound, from coconut oil and fusel oil. researchgate.net The adoption of SFS is a key factor in making biocatalytic ester synthesis a more sustainable and industrially scalable process. mdpi.com

Substrate Specificity and Affinity in Enzymatic Systems

The efficiency of enzymatic synthesis is heavily influenced by the enzyme's specificity and affinity for its substrates. In the context of this compound synthesis, this involves the interaction of the lipase with isobutanol and octanoic acid or its derivatives.

Enzymes like alcohol acyltransferases (AAT) and lipases exhibit varying degrees of substrate promiscuity. nih.gov While this can be advantageous for producing a range of esters, it can also present challenges in achieving high specificity for a single desired product like butyl octanoate. nih.gov For example, some AAT enzymes show a preference for shorter acyl-CoA chain lengths over octanoyl-CoA. nih.gov

Studies on different lipases have revealed variations in their catalytic efficiency. For instance, in the synthesis of isoamyl acetate, Novozym 435 demonstrated significantly higher initial reaction rates compared to Lipozyme RM IM. researchgate.net The Michaelis constant (Km) is a key indicator of substrate affinity. A lower Km value suggests a higher affinity between the enzyme and the substrate. In the synthesis of butyl isobutyrate, a low Michaelis constant for n-butanol was observed, indicating a lower affinity between the enzyme and this particular reactant. researchgate.net Understanding and sometimes engineering the substrate specificity of enzymes is a critical area of research for optimizing the production of specific esters. nih.gov

Reaction Kinetics and Mechanistic Studies in Biocatalysis (e.g., Ping-Pong Bi-Bi Model)

The kinetics of lipase-catalyzed esterification reactions are often described by the Ping-Pong Bi-Bi mechanism. researchgate.netresearchgate.netacs.org This model involves a two-step process where the enzyme first reacts with one substrate to form a covalent intermediate, releasing the first product. numberanalytics.com Subsequently, the second substrate reacts with the modified enzyme to form the second product and regenerate the original enzyme. numberanalytics.com

Numerous studies on the synthesis of various esters, including those structurally similar to this compound, have found that the reaction kinetics align well with the Ping-Pong Bi-Bi model, often with considerations for substrate inhibition. researchgate.netresearchgate.net For example, the enzymatic esterification of propionic acid with isobutyl alcohol to produce isobutyl propionate was best described by a Ping-Pong Bi-Bi model that accounted for substrate inhibition by both the acid and the alcohol. researchgate.net Similarly, the synthesis of butyl isobutyrate was also found to follow this mechanism with inhibition by n-butanol. researchgate.net

The general steps of the Ping-Pong Bi-Bi mechanism in this context are:

The lipase reacts with the acyl donor (e.g., octanoic acid) to form an acyl-enzyme complex, releasing water.

The acyl-enzyme complex then reacts with the alcohol (isobutanol) to produce the ester (this compound) and release the free enzyme. researchgate.net

It has been noted that alcohols can sometimes competitively bind to the enzyme, which can inhibit the formation of the acyl-enzyme complex. researchgate.net

Optimization of Enzymatic Production Parameters

To maximize the yield and efficiency of this compound synthesis, several key reaction parameters must be optimized.

The molar ratio of the reactants (alcohol to acid) is a critical factor influencing the conversion rate in esterification reactions. mdpi.comresearchgate.net In solvent-free systems, using a stoichiometric excess of one of the reactants is often necessary to drive the reaction towards higher conversion. mdpi.com

For the synthesis of isobutyl propionate, a high conversion of 92.52% was achieved with an acid to alcohol molar ratio of 1:3. researchgate.net In the production of octanoic acid esters from coconut oil, the optimal molar ratio of alcohol to oil was found to be 3.25:1. researchgate.net However, excessively high concentrations of alcohol can lead to reduced catalytic activity of the lipase. nus.edu.sg Research on isoamyl acetate production indicated that enzyme activity was inhibited when the acid-to-alcohol molar ratio exceeded 1:2. researchgate.net

The following table, based on a study of propyl decanoate (B1226879) synthesis, illustrates how varying the molar ratio and enzyme loading impacts conversion, highlighting the importance of finding an optimal balance. mdpi.com

Acid:Alcohol Molar RatioBiocatalyst Loading (% wt/wt total mass)Conversion (%)
1:11.070.3
1:12.079.2
1:1.51.588.5
1:21.091.2
1:22.094.6

This interactive table demonstrates the interplay between reactant molar ratio and biocatalyst loading on the final conversion of propyl decanoate. Data sourced from a study by Parikh et al. (2019) as cited in mdpi.com.

The amount of enzyme, or enzyme loading, directly impacts the reaction rate. acs.org While a higher enzyme concentration can lead to faster formation of the enzyme-substrate complex and an increased reaction rate, an excessive amount can cause aggregation, which may hinder substrate binding to the active site. acs.orgtandfonline.com

In the synthesis of isobutyl propionate, an optimal enzyme loading of 5% w/w resulted in a 92.52% conversion. researchgate.net For the production of octanoic acid esters from coconut oil, the optimal enzyme loading was determined to be 16.7% (wt%). researchgate.net It is important to note that increasing the biocatalyst loading does not always lead to a proportional increase in conversion and can sometimes even lead to a slight reduction, making it a wasteful expenditure. csic.es

The table below shows the effect of enzyme loading on the conversion of epigallocatechin gallate (EGCG), demonstrating that beyond a certain point, increasing the enzyme amount does not improve the outcome. tandfonline.com

Enzyme Loading (%)EGCG Conversion (%)
145
250
348
446
542

This interactive table illustrates the effect of varying enzyme loading on the conversion of EGCG. Data sourced from a study on the enzymatic modification of EGCG. tandfonline.com

Agitation speed plays a crucial role in overcoming mass transfer limitations in heterogeneous biocatalytic systems. researchgate.netresearchgate.net Adequate agitation ensures that the substrates in the bulk reaction mixture can diffuse to the surface of the immobilized enzyme. researchgate.net

In the synthesis of isobutyl propionate, an optimal stirring speed of 300 rpm was identified. researchgate.net For the production of octanoic acid esters, a shaking speed of 160 rpm was found to be optimal. researchgate.net Studies have shown that as agitation speed increases, the reaction rate can also increase up to a certain point, after which it may stabilize. researchgate.net However, very high agitation speeds can potentially damage the structure of the enzyme, leading to a decrease in its activity. researchgate.nettandfonline.com For the synthesis of cinnamyl propionate, a stirring speed of 200 rpm was selected as optimal. researchgate.net

The following table summarizes the optimal agitation speeds found in various ester synthesis studies.

Ester SynthesizedOptimal Agitation Speed (rpm)
Isobutyl Propionate300
Octanoic Acid Esters160
Cinnamyl Propionate200

This interactive table presents the optimal agitation speeds determined for the synthesis of different esters. Data sourced from multiple studies. researchgate.netresearchgate.netresearchgate.net

Temperature Profile Analysis

Temperature is a critical parameter in the enzymatic synthesis of this compound, significantly influencing the reaction rate and enzyme stability. Research indicates that while higher temperatures can increase initial reaction rates, they may also lead to enzyme deactivation over time.

In a study on the biosynthesis of various octanoic acid esters, including this compound, using lipase Palatase, temperature was identified as a statistically significant factor. nih.govresearchgate.net The optimal temperature for the synthesis was determined to be 30°C. nih.govresearchgate.net Another investigation into the formation of octanoic acid esters showed a similar trend where the yield increased with temperature up to a certain point, after which the enzyme's thermal deactivation led to a decrease in product formation. nus.edu.sg For instance, in the synthesis of butyl butyrate using immobilized Candida rugosa lipase, the esterification yield increased from 56.67% at 30°C to a maximum of 65.56% at 50°C, before slightly decreasing at 60°C. akademisains.gov.my Similarly, for the synthesis of isoamyl butyrate, the highest initial reaction rate was observed at 50°C. jmb.or.kr These examples underscore the general principle that an optimal temperature exists for lipase-catalyzed esterification, representing a balance between reaction kinetics and enzyme stability.

Table 1: Effect of Temperature on Enzymatic Ester Synthesis

Ester Synthesized Enzyme Temperature (°C) Observation Source(s)
Octanoic Acid Esters Lipase Palatase 30 Optimal condition for synthesis. nih.gov, researchgate.net
Butyl Butyrate Immobilized Candida rugosa lipase 30 56.67% conversion yield. akademisains.gov.my
Butyl Butyrate Immobilized Candida rugosa lipase 50 65.56% conversion yield (optimum). akademisains.gov.my
Butyl Butyrate Immobilized Candida rugosa lipase 60 Conversion yield decreased slightly. akademisains.gov.my
Isoamyl Butyrate Immobilized Rhodococcus cutinase 50 Highest production after 6 hours. jmb.or.kr

Enzyme Reusability and Stability Considerations

The economic viability of enzymatic ester synthesis is heavily dependent on the ability to reuse the biocatalyst over multiple reaction cycles. researchgate.netmdpi.com Immobilization is a key strategy to enhance enzyme stability and facilitate recovery and reuse. researchgate.netmdpi.comncsu.edunih.gov The stability and reusability of immobilized lipases have been demonstrated in the synthesis of various short-chain esters.

For example, in the production of butyl butyrate, lipase from Candida rugosa immobilized on eggshells demonstrated high reusability, retaining 50% of its initial activity after 31 cycles. akademisains.gov.my In another study focusing on ethyl isovalerate synthesis, lipase immobilized in microemulsion-based organogels retained about 80% of its initial activity after 8 cycles when pretreated. jmb.or.kr For the synthesis of isobutyl propionate, an immobilized lipase was reused 7 times, with the conversion of propionic acid still reaching 83% in the final cycle. researchgate.net The choice of solvent used for washing the immobilized enzyme between cycles can also significantly impact its retained activity; washing with butanol allowed for 94% catalytic activity after one reuse cycle for glucose laurate synthesis. derpharmachemica.com These findings highlight that with appropriate immobilization techniques and process conditions, lipases can serve as robust and reusable catalysts for ester production. mdpi.com

Table 2: Reusability of Immobilized Lipases in Ester Synthesis

Ester Synthesized Immobilized Enzyme Number of Cycles Retained Activity/Conversion Source(s)
Butyl Butyrate Candida rugosa lipase on eggshells 31 50% akademisains.gov.my
Ethyl Isovalerate Candida rugosa lipase in organogels 8 ~80% jmb.or.kr
Isobutyl Propionate Novozym® 435 7 83% researchgate.net
Glucose Laurate C. cylindracea lipase on celite 1 94% derpharmachemica.com

Microbial Production and Biotechnological Approaches

Engineering of Microbial Cell Factories (e.g., Escherichia coli) for Ester Biosynthesis

Microbial cell factories, particularly engineered Escherichia coli, have emerged as a promising alternative for the sustainable production of esters from renewable resources. nih.govbiorxiv.org The de novo biosynthesis of esters in E. coli involves engineering the bacterium to produce both the necessary alcohol and acyl-CoA precursors, which are then condensed by a heterologously expressed ester-forming enzyme. nih.govnih.gov

Significant research has focused on engineering E. coli to produce a variety of esters, including short-chain and medium-chain varieties. nih.govconicet.gov.ard-nb.info For the production of butyl octanoate, a medium-chain ester, researchers have successfully engineered E. coli by introducing pathways for both butanol and octanoyl-CoA synthesis. nih.govnih.govresearchgate.net This typically involves expressing an alcohol acyltransferase (AAT) to catalyze the final condensation step. nih.gov The culmination of these engineering efforts has led to the successful synthesis of various esters like isobutyl acetate, isoamyl acetate, and ethyl butyrate in E. coli. nih.gov By compartmentalizing the biosynthetic pathways into different specialist E. coli cells within a co-culture system, researchers have achieved a 31-fold increase in isobutyl butyrate production compared to a monoculture. biorxiv.org This demonstrates the potential of using engineered microbial platforms for the targeted synthesis of specific esters. nih.govnih.gov

Metabolic Engineering Strategies for Enhanced Production

The central enzyme in microbial ester biosynthesis is the Alcohol Acyltransferase (AAT), which condenses an alcohol with an acyl-CoA. nih.govnih.govresearchgate.net The low catalytic efficiency and broad substrate promiscuity of many native AATs often represent a major bottleneck for producing a specific ester with high selectivity and titer. biorxiv.orgnih.govresearchgate.net Therefore, protein engineering of AATs is a critical strategy for enhancing production. nih.gov

In a notable study aimed at producing butyl octanoate in E. coli, an AAT enzyme from the kiwi fruit (Actinidia chinensis), referred to as AAT16, was subjected to rational protein engineering. nih.govnih.govresearchgate.net The wild-type enzyme showed low specificity for the desired octanoyl-CoA substrate. Through in-silico modeling and site-directed mutagenesis, variants with improved activity towards octanoyl-CoA were created. nih.govpeerj.com For instance, a single point mutation (S99G) in the AAT16 enzyme significantly improved its catalytic efficiency for producing butyl octanoate. nih.govpeerj.com This targeted engineering of the AAT enzyme was crucial for shifting the product profile towards the desired medium-chain ester and achieving its synthesis as a single end-product. nih.govnih.gov

Table 3: In Vitro Activity of Engineered AAT Enzymes for Butyl Octanoate Synthesis

Enzyme Specific Activity (nmol/min/mg) Source(s)
AAT16 (Wild Type) 16.0 ± 1.1 peerj.com
AAT16-S99G 25.4 ± 1.4 peerj.com
AAT16-L178F 22.0 ± 1.7 peerj.com

Assay conditions: 20 mM butanol and 0.5 mM octanoyl-CoA at 30°C. peerj.com

To enhance the production of esters like this compound, it is essential to increase the intracellular pool of the specific acyl-CoA precursor, in this case, octanoyl-CoA. nih.gov Since E. coli's native fatty acid synthesis (FAS) pathway primarily produces long-chain acyl-ACPs (C16-C18), metabolic engineering is required to shift production towards medium-chain fatty acids (MCFAs). nih.gov

A common strategy is to introduce a thioesterase with specificity for medium-chain acyl-ACPs. nih.govharvard.edu For instance, to increase the availability of octanoic acid, the thioesterase 'TesA from E. coli or plant-derived thioesterases can be overexpressed. harvard.educonicet.gov.ar This enzyme hydrolyzes the acyl-ACP, leading to an accumulation of free fatty acids. conicet.gov.ar In the specific context of butyl octanoate production, expressing a thioesterase with activity towards octanoyl-ACP was a key step in boosting the intracellular concentration of free octanoic acid. nih.govnih.gov Furthermore, to prevent the degradation of the newly formed fatty acids, genes involved in the β-oxidation pathway, such as fadD and fadE, are often deleted. conicet.gov.arharvard.edu This deletion prevents the catabolism of the fatty acid products, thereby channeling more precursors towards ester synthesis. harvard.edu

Integration with Branched-Chain Amino Acid Biosynthesis Pathways

The biosynthesis of this compound in microbial systems can be intricately linked to the branched-chain amino acid (BCAA) metabolic pathways. nih.govd-nb.info Specifically, the valine and leucine (B10760876) biosynthesis pathways are of interest as they produce key precursor molecules. nih.govd-nb.info These pathways generate 2-keto acids, such as 2-ketoisovalerate, which can be converted into isobutanol. nih.govd-nb.info This conversion is typically achieved through the action of a 2-keto-acid decarboxylase (KDC) and an alcohol dehydrogenase (ADH). nih.govd-nb.info

Engineered microorganisms, such as Escherichia coli, have been successfully modified to produce fatty acid branched-chain esters (FABCEs) by combining the BCAA and fatty acid biosynthetic pathways. nih.govd-nb.info This involves the overexpression of specific genes. For instance, the alsS gene from Bacillus subtilis and the ilvC and ilvD genes from E. coli are subcloned to enhance the production of the isobutanol precursor, 2-ketoisovalerate. nih.gov Subsequently, an enzyme with wax ester synthase/acyl-coenzyme A:diacylglycerol acyltransferase (WS/DGAT) activity catalyzes the esterification of isobutanol with fatty acyl-CoAs, such as octanoyl-CoA, to form this compound. nih.govd-nb.info

The integration of these pathways allows for the de novo biosynthesis of this compound and other FABCEs directly from simple carbon sources like glucose. nih.govd-nb.info This strategy offers a renewable alternative to traditional chemical synthesis.

Challenges in Microbial Fermentation and Bioprocessing

Despite the promise of microbial production of esters like this compound, several challenges in fermentation and bioprocessing need to be addressed.

Substrate and Product Toxicity: Alcohols and organic acids, the precursors to esters, can be toxic to microbial cells, which limits the achievable concentrations in the fermentation broth. rsc.org For instance, E. coli growth is inhibited in the presence of 3 g/L of isobutyl acetate, a similar short-chain ester. rsc.org The produced esters themselves can also be toxic, compromising cell membrane integrity and leading to reduced growth and genetic instability. pnas.org

Product Solubility and Recovery: Low molecular weight esters are often volatile and can have low solubility in the aqueous fermentation medium. rsc.org This can complicate recovery and purification processes, which may need to be energy-intensive and expensive. rsc.org However, the hydrophobic nature of some esters can be advantageous for in situ product removal using a solvent overlay, which can also help mitigate product toxicity. rsc.orgpnas.org

Low Productivity and Yield: Achieving high titers and productivities remains a significant hurdle. frontiersin.org This can be due to factors such as low enzyme activity, insufficient precursor supply, and the diversion of substrates to competing metabolic pathways. peerj.com For example, in the production of butyl octanoate, the endogenous levels of octanoyl-CoA may not be sufficient to saturate the activity of the alcohol acyltransferase (AAT) enzyme. peerj.com

By-product Formation: The fermentation process can lead to the formation of a mixture of esters and other metabolites, which complicates downstream processing and reduces the selectivity towards the desired product. amazonaws.combiorxiv.org

Yield and Productivity Optimization in Microbial Systems

Various strategies are being employed to optimize the yield and productivity of this compound and other esters in microbial systems.

Metabolic Engineering: This involves the genetic modification of microbial strains to enhance the production of target molecules. Key strategies include:

Overexpression of Key Enzymes: Increasing the expression of enzymes in the biosynthetic pathway, such as alcohol acyltransferases (AATs), can enhance the conversion of precursors to the final ester product. biorxiv.org

Pathway Balancing: Fine-tuning the expression of different enzymes in the pathway is crucial to avoid the accumulation of toxic intermediates and to channel metabolic flux towards the desired product. nih.govd-nb.info For example, modifying the fatty acid pathway in E. coli improved fatty acid branched-chain ester (FABCE) production to 273 mg/L. d-nb.inforesearchgate.net

Elimination of Competing Pathways: Deleting genes responsible for competing metabolic pathways can increase the availability of precursors for ester synthesis. peerj.com

Process Optimization: Optimizing fermentation conditions is critical for maximizing yield and productivity. This includes controlling parameters such as temperature, pH, and substrate feed rates. nih.gov

In Situ Product Removal: To overcome product toxicity and improve recovery, techniques like using a solvent overlay (e.g., hexadecane) can be employed to continuously remove the ester from the culture broth. rsc.org This strategy has been shown to significantly increase the final product titer, with one study reporting a maximum isobutyl acetate concentration of 17.2 g/L after 96 hours. rsc.org

Table 1: Examples of Microbial Ester Production and Optimization Strategies

Product Host Organism Key Engineering Strategy Titer Reference
Fatty Acid Branched-Chain Esters (FABCEs) Escherichia coli Modification of fatty acid pathway 273 mg/L d-nb.inforesearchgate.net
Isobutyl Acetate Escherichia coli In situ product removal with hexadecane (B31444) layer 17.2 g/L rsc.org
Butyl Octanoate Escherichia coli Deletion of β-oxidation pathway 0.75 ± 0.02 mg/L peerj.com
Isobutyl esters (acetate and isobutyrate) Clostridium thermocellum Overexpression of thermostable AATs Not specified biorxiv.org

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of this compound to develop more environmentally friendly and sustainable processes.

Implementation of Sonochemical Methods

Sonochemistry, the application of ultrasound to chemical reactions, offers a green alternative for ester synthesis. hielscher.comslideshare.net The phenomenon of acoustic cavitation, generated by ultrasound, creates localized high-temperature and high-pressure zones, which can significantly enhance reaction rates and yields. hielscher.comslideshare.net

Advantages of sonochemical synthesis include:

Increased reaction speed and output. hielscher.com

More efficient energy usage. hielscher.com

Potential to avoid the use of phase transfer catalysts. hielscher.com

Activation of catalysts and reagents. hielscher.com

In the context of ester synthesis, ultrasound has been successfully used to assist lipase-catalyzed reactions. For example, the synthesis of octyl ethanoate via transesterification was achieved in 20 minutes with a 97.31% yield using ultrasound, compared to 90 minutes for the conventional method. researchgate.net This demonstrates the potential of sonochemical methods to intensify ester production processes.

Utilization of Renewable and Bio-based Feedstocks

A core principle of green chemistry is the use of renewable resources. For this compound synthesis, this involves utilizing feedstocks derived from biomass rather than fossil fuels. rsc.org

Microbial Fermentation: As discussed previously, microorganisms can be engineered to produce this compound and its precursors (isobutanol and octanoic acid) from renewable sugars derived from sources like lignocellulosic biomass. frontiersin.orgbiorxiv.org The use of waste biomass, such as agricultural residues, is particularly attractive as it can lower production costs by 40-60% compared to refined sugars. mdpi.com

Enzymatic Synthesis from Bio-derived Precursors: Lipases can be used to catalyze the esterification of isobutanol and octanoic acid, which can themselves be produced from renewable feedstocks. mdpi.com This enzymatic route operates under mild conditions and offers high selectivity. mdpi.com

The goal is to develop fully bio-based production routes for esters, moving away from the petrochemical-based Fischer-Speier esterification which often involves high temperatures and corrosive acid catalysts. rsc.org

Development of Environmentally Benign Catalytic Systems

The development of green catalytic systems is crucial for sustainable ester synthesis.

Biocatalysts: Enzymes, particularly immobilized lipases, are a key focus for green ester production. mdpi.com Immobilization allows for easy recovery and reuse of the catalyst, improving the economics of the process. researchgate.net Lipases offer high specificity and operate under mild reaction conditions, reducing energy consumption and by-product formation. mdpi.com However, challenges such as the high cost of biocatalysts and potential inhibition by short-chain acids and alcohols need to be addressed. mdpi.com

Heterogeneous Catalysts: Solid acid catalysts are being explored as alternatives to corrosive liquid acids like sulfuric acid. mdpi.com These include modified clays, and metal oxides (e.g., copper, tungsten, and zirconium oxides), which are easier to separate from the reaction mixture and can often be regenerated and reused. mdpi.com

Green Solvents: While solvent-free systems are preferred, when a solvent is necessary, the use of environmentally benign options is encouraged. rsc.org

Flavor and Aroma Chemistry of Isobutyl Octanoate

Characterization of Aroma Profiles Associated with Isobutyl Octanoate (B1194180)

Isobutyl octanoate (C₁₂H₂₄O₂) is an ester recognized for its distinct contributions to the aroma of various products. Its sensory profile is predominantly characterized by fruity and floral notes. thegoodscentscompany.com In more specific applications, such as in alcoholic beverages, its aromatic character has been further defined. For instance, in studies of brandy, this compound is described as imparting both floral and fruity odors. It has also been identified as a volatile compound in tomato wine, where it is associated with fatty, fruity, and winey descriptors. scispace.com Research on Pinot Blanc wines has specifically linked this compound with a positive effect on the perception of an "apple" aroma descriptor. mdpi.com

A summary of the aroma descriptors for this compound found in scientific literature is provided below.

Aroma DescriptorAssociated Product/Context
Fruity, Green, Oily, FloralGeneral Olfactory Description thegoodscentscompany.com
ApplePinot Blanc Wine mdpi.com
Floral, FruityBrandy
Fatty, Fruity, WineyTomato Wine scispace.com
CleannessPinot Blanc Wine mdpi.com

Sensory Perception Research

The human perception of this compound is influenced by its detection threshold and its interactions with other compounds in a given medium.

Olfactory Threshold Determination

The olfactory detection threshold is the lowest concentration of a compound that can be detected by the human sense of smell. While this compound is a known aroma compound, specific, peer-reviewed data for its olfactory threshold in a neutral medium like water or air is not consistently reported in the available scientific literature.

However, to provide context, the olfactory thresholds of structurally similar esters have been determined. These values illustrate the potency of this class of compounds.

CompoundOdor Detection Threshold (in water, ppb)Associated Aroma Notes
Isobutyl acetate (B1210297)66 leffingwell.comFruity, Banana
Ethyl octanoate15 leffingwell.comFruity, Winey, Sweet, Apricot
Isobutyl isobutyrate30 leffingwell.comFruity
Ethyl hexanoate (B1226103)1 leffingwell.comFruity, Apple, Banana, Pineapple

Quantitative Descriptive Analysis (QDA) in Sensory Evaluation

Quantitative Descriptive Analysis (QDA) is a research methodology used to identify and quantify the sensory characteristics of a product. In this method, trained panelists evaluate and score specific aroma and flavor attributes. QDA has been employed in studies of various alcoholic beverages where this compound is a component of the volatile profile.

Investigating Sensory Interactions with Other Volatile Compounds

The final perceived aroma of a product is rarely the result of a single compound. Instead, it arises from complex interactions between numerous volatile substances. These interactions can be synergistic (the combined effect is greater than the sum of individual effects) or antagonistic (compounds mask or suppress one another).

Phenolic compounds, which are non-volatile, can significantly influence the perception of volatile aroma compounds like esters. Research on model wine solutions has demonstrated that the presence of certain phenolics can alter ester volatility and sensory perception. thegoodscentscompany.comleffingwell.com

A key study investigated the impact of (+)-catechin and gallic acid on several esters. leffingwell.com While the study focused on compounds including ethyl octanoate, the findings provide insight into the types of interactions that can occur. The results showed that (+)-catechin significantly altered the sensory perception of ethyl octanoate. thegoodscentscompany.comleffingwell.com Specifically, the odor threshold of ethyl octanoate was found to double or triple in the presence of catechin, indicating a suppressive or masking effect. leffingwell.com This interaction is attributed to the retention of the ester in the liquid matrix by the phenolic compound, which reduces its volatility and availability for olfactory detection. leffingwell.com The hydrophobicity and spatial conformation of both the phenolic and volatile compounds appear to be critical factors influencing the strength of these interactions. thegoodscentscompany.com

Influence of Phenolic Compounds

Matrix Effects on Volatility and Perception in Complex Systems (e.g., Wine, Beer, Cheese)

The sensory perception of this compound in complex food and beverage systems is not solely determined by its concentration but is significantly influenced by the physicochemical properties of the product's matrix. The non-volatile components of these systems can alter the volatility of aroma compounds, thereby affecting their release into the headspace and subsequent perception by the consumer.

In wine , the non-volatile matrix—comprising ethanol, polysaccharides (like mannoproteins), polyphenols, and proteins—plays a crucial role in the volatility of esters. core.ac.uk These interactions can lead to either a retention of aroma compounds, reducing their presence in the headspace, or a "salting-out" effect, which increases their volatility. core.ac.uk For instance, studies on reconstituted wines have demonstrated that the non-volatile matrix significantly affects the release of various aroma compounds, with some esters showing lower volatility compared to a simple hydroalcoholic solution. core.ac.uk The specific composition of a wine, influenced by grape variety and winemaking style, creates a unique matrix that dictates the sensory impact of its constituent aromas.

In cheese , the matrix is a complex emulsion of proteins (casein) and fats, within which aroma compounds are dissolved. researchgate.net The release and perception of volatile compounds, including esters, are governed by their partitioning between the fat, protein, and aqueous phases of the cheese. researchgate.net The intricate biochemical processes that occur during ripening constantly alter this matrix, influencing the synthesis and release of flavor compounds. researchgate.net The breakdown of lipids and proteins creates precursors for many volatile molecules, and the resulting matrix determines how these molecules contribute to the final flavor profile. acs.org

Role in Flavor Development within Food and Beverage Systems

This compound is a significant contributor to the flavor profiles of various fermented foods and beverages, where it is formed through microbial metabolic processes. cymitquimica.comterroirsdumondeeducation.com

This compound is an ester primarily produced by yeast during the fermentation process. ucanr.edu It belongs to a class of compounds, including acetate esters and fatty acid ethyl esters, that are responsible for the desirable fruity and floral notes in alcoholic beverages. ucanr.edunih.gov The formation of these esters occurs when an alcohol reacts with an acyl-coenzyme A (acyl-CoA), a reaction catalyzed by yeast enzymes. nih.gov

Table 1. Influence of Yeast Strain on Volatile Compound Production in Cava Base Wine
Yeast StrainKey Volatile Compounds InfluencedGeneral Impact on Aroma
Y1Lowest total SO2, highest volatile acidity-
Y3Lowest volatile acidity, high isoamyl acetateContributes to fruity notes
Y4Highest production of most ethyl estersEnhances overall fruity character
Y5Higher concentrations of acetate esters of higher alcoholsComplex fruity and floral notes
Y6Lowest volatile acidity-

Data derived from a study on volatile compounds in wines fermented by six different yeast strains. terroirsdumondeeducation.com this compound was among the esters quantified, with its concentration being dependent on the yeast strain. terroirsdumondeeducation.com

The concentration of this compound and related esters can change significantly during the aging or maturation of food and beverage products. These changes are the result of ongoing chemical and enzymatic reactions.

In the context of aged spirits like brandy, the concentration of ethyl esters, including ethyl octanoate, tends to increase during aging in wooden casks. mdpi.com This increase is attributed to the esterification of fatty acids with ethanol, a reaction that can be favored in the high-alcohol environment of a spirit. mdpi.com Similarly, in wine spirits aged with chestnut wood, levels of ethyl octanoate showed an increasing trend over time in bottle storage. uab.pt

Conversely, in other beverages, ester concentrations can decrease during aging. In a study on cherry wine, the levels of isobutyl acetate and ethyl octanoate were found to decline significantly during bottle aging. jst.go.jp This reduction is often due to hydrolysis, where the ester breaks down back into its constituent acid and alcohol, a process that can diminish the fruity character of the beverage. scottjanish.com A similar hydrolytic decrease in acetate and ethyl esters is observed during the aging of beer, particularly at elevated storage temperatures. scottjanish.com

During cheese ripening, a process analogous to aging, the formation of esters is a key part of flavor development. The concentration of ethyl esters, which impart fruity and floral notes, tends to increase as hard cheeses like Parmigiano Reggiano mature. mdpi.com This contributes to the complexity and enhancement of the cheese's flavor profile over time. mdpi.com

The formation of this compound is fundamentally linked to microbial metabolism. The specific microorganisms present during fermentation and ripening, particularly yeast and bacteria, are the primary drivers of its synthesis. researchgate.netgoogle.com

In wine and beer production, the choice of yeast strain is a critical factor determining the final ester profile. nih.gov Different strains of Saccharomyces cerevisiae exhibit varying capacities for producing specific esters. terroirsdumondeeducation.comresearchgate.net For instance, studies have shown that some S. cerevisiae strains produce higher amounts of ethyl octanoate than others under the same fermentation conditions. agriculturejournals.cz Furthermore, non-Saccharomyces yeasts, such as those from the genera Hanseniaspora and Candida, can also contribute significantly to ester production, often creating a more complex and diverse aromatic profile when used in mixed-culture fermentations with S. cerevisiae. frontiersin.orgnih.gov Vineyard fermentations, which involve a more diverse microbial community, have been shown to yield higher levels of esters like isobutyl acetate compared to controlled winery fermentations. acs.orgresearchgate.net

Analytical Characterization and Quantification of Isobutyl Octanoate

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating and measuring isobutyl octanoate (B1194180) from various matrices. The choice of technique is largely dependent on the sample matrix and the concentration of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for the analysis of isobutyl octanoate. jst.go.jp This method is particularly effective for analyzing volatile compounds and has been successfully developed and validated for determining octanoate concentrations in human plasma following its derivatization to this compound. jst.go.jp In such applications, the this compound peak is well-separated from other components in the chromatogram, allowing for accurate quantification. jst.go.jpnih.gov

A typical GC-MS method involves a specific temperature program to ensure the separation of components. For instance, a column can be initially heated at a lower temperature, which is then ramped up to a final temperature and held for a period. mdpi.com The carrier gas, commonly helium, is maintained at a constant flow rate to ensure reproducible retention times. mdpi.com

Table 1: Example GC-MS Parameters for this compound Analysis
ParameterConditionSource
ColumnRtx-WAX (60 m × 0.25 mm i.d. × 0.25 µm d.f.) mdpi.com
Carrier GasHelium at 1.2 mL/min mdpi.com
Oven ProgramInitial 40°C, ramp 2°C/min to 240°C, hold for 10 min mdpi.com
Ionization ModeElectron Ionization (EI) at 70 eV mdpi.com
Mass Range30–350 m/z mdpi.com

Headspace Solid-Phase Microextraction (HS-SPME-GC-MS) for Volatile Analysis

For the analysis of volatile compounds like this compound in complex matrices such as food and beverages, Headspace Solid-Phase Microextraction (HS-SPME) is a widely used sample preparation technique coupled with GC-MS. core.ac.ukmdpi.com This solvent-free method involves exposing a coated fiber to the headspace (the gas phase) above a sample. mdpi.comjst.go.jp Volatile analytes adsorb to the fiber, which is then desorbed in the hot injector of a gas chromatograph. mdpi.com

HS-SPME has been successfully applied to characterize the volatile profiles of brandies and wines, where this compound is one of many flavor compounds identified. core.ac.ukuj.edu.pl The selection of the fiber coating is critical for effective extraction; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for its broad range of analyte compatibility. mdpi.com This technique is valued for its sensitivity and the minimal sample preparation required. aocs.org

High-Performance Liquid Chromatography (HPLC) for Ester Analysis

Direct analysis of this compound by High-Performance Liquid Chromatography (HPLC) is not a common application. HPLC is generally better suited for compounds that are less volatile and possess a chromophore for UV detection or are amenable to other detection methods like evaporative light scattering or mass spectrometry. hplc.eugerli.com this compound, being a volatile ester with no significant UV absorbance, is more readily analyzed by GC. edpsciences.org

However, HPLC is a powerful technique for analyzing the non-volatile precursor of this compound, which is octanoic acid. To achieve high sensitivity, octanoic acid and other fatty acids are often derivatized to introduce a UV-absorbing or fluorescent tag. hplc.eu For example, fatty acids can be converted to their p-bromophenacyl esters, which allows for detection limits as low as 0.5 mg/L. This approach is particularly useful for quantifying fatty acids in biological samples like plasma and brain homogenates.

Derivatization Strategies for Enhanced Detection and Specificity (e.g., Isobutylation for Plasma Octanoate Analysis)

Derivatization is a key strategy employed to improve the analytical characteristics of certain molecules. In the context of octanoate analysis in biological fluids like plasma, direct derivatization to form this compound is a highly effective method. jst.go.jp This process, known as isobutylation, involves a transesterification reaction with isobutanol. jst.go.jp

This specific derivatization serves two primary purposes:

Enhanced GC-MS Performance : Converting octanoic acid to this compound makes the analyte more volatile and thermally stable, which is ideal for GC analysis. jst.go.jp

Improved Mass Spectrometric Fragmentation : The resulting isobutyl ester provides a more favorable fragmentation pattern in the mass spectrometer compared to other derivatives, such as methyl esters. jst.go.jp This leads to more specific and abundant high-mass fragments, which significantly enhances the specificity and sensitivity of the quantification method, particularly when using Single Ion Monitoring (SIM). jst.go.jp The lower limit of quantification for octanoate analysis was improved by approximately twenty-fold when using isobutylation compared to methylation.

Mass Spectrometric Identification and Quantification

Mass spectrometry is indispensable for the positive identification and accurate quantification of this compound, providing detailed structural information based on the mass-to-charge ratio of the ionized molecule and its fragments.

Fragmentation Pattern Analysis

When this compound is analyzed by GC-MS using electron ionization (EI), it undergoes characteristic fragmentation. The resulting mass spectrum displays a unique pattern of ions that serves as a chemical fingerprint. The spectrum of this compound is more favorable for analysis than that of methyl octanoate because it contains more specific and abundant fragments at higher mass-to-charge (m/z) values. jst.go.jp

Key fragments in the EI mass spectrum of unlabeled this compound include ions at m/z 145 and 127. jst.go.jp

m/z 145 : This fragment results from a McLafferty + 1 rearrangement, which involves the loss of a neutral butene molecule (C₄H₇, M-55).

m/z 127 : This ion is formed by the loss of the isobutoxy group (C₄H₉O, M-73).

These higher m/z fragments are more specific to the parent molecule than the low m/z fragments (e.g., m/z 57 and 56), which are common to many organic compounds. hplc.eu The high abundance of these specific fragments contributes to the high sensitivity and reliability of quantification methods.

Table 2: Characteristic Mass Fragments of this compound (Electron Ionization)
Mass-to-Charge (m/z)Relative IntensityProposed OriginSource
5799.99Isobutyl cation [C₄H₉]⁺ hplc.eu
5699.83Loss of H from isobutyl cation hplc.eu
12765.17Loss of isobutoxy group [M-73] hplc.eu
14534.74McLafferty + 1 rearrangement [M-55] hplc.eu

Single Ion Monitoring (SIM) for Targeted Analysis

For targeted analysis of this compound, Single Ion Monitoring (SIM) mode in GC-MS offers enhanced sensitivity and selectivity compared to full-scan mode. nih.govsciex.com By focusing the mass spectrometer on specific ions characteristic of the compound, background noise is significantly reduced. sciex.com In the analysis of this compound, specific mass fragments are selected to ensure accurate detection and quantification.

A study on the analysis of octanoate enrichment developed a method using the isobutyl ester derivative. For the unlabeled this compound, the mass-to-charge ratios (m/z) of 127.1 and 145.1 were identified as specific mass fragments. nih.govresearchgate.net The ion at m/z 127 results from the loss of the isobutoxy group (C₄H₉O), and the fragment at m/z 145 is due to a McLafferty rearrangement. researchgate.net The selection of these specific, higher m/z fragments provides greater specificity for the analysis of this compound compared to other ester derivatives like the methyl ester, which tends to produce less specific, lower mass fragments. nih.govresearchgate.net This targeted approach allows for more reliable identification and measurement, even at low concentrations. upenn.edu

The use of SIM is particularly advantageous in complex matrices like wine or spirits, where numerous other volatile compounds could interfere with the analysis. mdpi.comunizar.es The increased signal-to-noise ratio achieved with SIM leads to lower limits of detection and quantification. sciex.comupenn.edu

Development and Validation of Quantification Methodologies

The development of robust and reliable quantification methods is essential for accurately determining the concentration of this compound in various samples. This involves the use of appropriate standards and rigorous validation of the analytical method's performance.

Stable Isotope Tracer Protocols

Stable Isotope Dilution Analysis (SIDA) is a powerful technique for the accurate quantification of compounds, including esters like this compound. rsc.orgtandfonline.comnih.gov This method involves adding a known amount of a stable isotope-labeled version of the analyte (the "tracer" or "internal standard") to the sample at the beginning of the analytical procedure. google.com Because the labeled standard has nearly identical chemical and physical properties to the natural (unlabeled) analyte, it experiences the same losses during sample preparation, extraction, and analysis. google.comchromservis.eu

For this compound, a suitable tracer would be an isotopically labeled version, for example, containing Carbon-13 (¹³C) or deuterium (B1214612) (D). google.com A study focused on octanoate analysis utilized glyceryl tri[1,2,3,4-¹³C₄] octanoate as a stable isotope tracer. nih.gov After administration, the labeled octanoate is released and can be measured in plasma. For quantification, the sample is derivatized to the isobutyl ester, and the mass spectrometer monitors both the unlabeled this compound (e.g., at m/z 127.1) and its labeled counterpart (e.g., at m/z 131.1 for a ¹³C₄ label). nih.gov

The ratio of the signal from the natural analyte to the signal from the known amount of the internal standard allows for precise calculation of the analyte's concentration, correcting for matrix effects and procedural inconsistencies. google.comchromservis.eu SIDA is considered a gold-standard method for quantification in complex matrices due to its high accuracy and precision. chromservis.eu

Comparative Analysis with External Standards

Quantification of this compound can also be performed using an external standard calibration method. uliege.bepan.olsztyn.pl This approach involves creating a series of standard solutions containing known concentrations of pure this compound. fao.org These standards are analyzed using the same method as the unknown samples, and a calibration curve is constructed by plotting the instrument response (e.g., peak area) against the concentration of the analyte. uliege.bepmda.go.jp

The concentration of this compound in an unknown sample is then determined by measuring its instrument response and interpolating the concentration from the calibration curve. pan.olsztyn.pl While simpler than SIDA, the external standard method is susceptible to variations in sample matrix and extraction efficiency, which can affect the accuracy of the results. researchgate.net To minimize these effects, it is crucial that the matrix of the calibration standards closely matches that of the samples being analyzed. researchgate.net For instance, when analyzing wine, standards might be prepared in a model wine solution to mimic the sample's composition. unizar.es

In practice, a combination of internal and external standards is often employed. An internal standard (a compound chemically similar to this compound but not present in the sample) can be added to both the calibration standards and the unknown samples to correct for variations in injection volume and instrument response. fao.org

Method Validation Parameters (e.g., Sensitivity, Specificity, Accuracy, Lower Limit of Quantification - LLOQ)

To ensure the reliability of any quantitative method for this compound, it must be thoroughly validated. mdpi.com Key validation parameters include sensitivity, specificity, accuracy, and the lower limit of quantification (LLOQ). ajpsonline.combiopharminternational.com

Sensitivity and Lower Limit of Quantification (LLOQ): Sensitivity refers to the method's ability to discriminate between small differences in analyte concentration. ut.ee The LLOQ is the lowest concentration of this compound in a sample that can be quantitatively determined with acceptable precision and accuracy. ajpsonline.combiopharminternational.com For example, a GC-MS method developed for octanoate analysis after isobutylation achieved an LLOQ of 0.43 μM in plasma, a significant improvement over previous methods. nih.govresearchgate.net The LLOQ is typically established as the lowest standard on the calibration curve where the response is at least five to ten times that of the blank, and where accuracy is within ±20% and precision (coefficient of variation) is ≤20%. pmda.go.jpajpsonline.com

Specificity: Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of other components that are expected to be present, such as other esters, alcohols, or matrix components. biopharminternational.comich.org In GC-MS, specificity is achieved by a combination of chromatographic separation (retention time) and the uniqueness of the mass spectrum, particularly when using SIM mode with characteristic ions like m/z 127.1 and 145.1 for this compound. nih.govresearchgate.net

Accuracy: Accuracy describes the closeness of the mean test results obtained by the method to the true concentration of the analyte. biopharminternational.com It is typically assessed by analyzing quality control (QC) samples spiked with known concentrations of this compound and expressing the result as a percentage of the nominal value. ich.org For bioanalytical methods, the mean accuracy should generally be within ±15% of the nominal value, except at the LLOQ, where ±20% is acceptable. pmda.go.jp

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. biopharminternational.com It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Both intra-day (repeatability) and inter-day (intermediate precision) are evaluated. The precision should not exceed 15% CV, except for the LLOQ, where a CV of up to 20% is often accepted. pmda.go.jp

A validated method for volatile compounds in industrial ethanol, which included ethyl octanoate, demonstrated correlation coefficients (R²) for linearity between 0.93-1.00 and RSDs for precision between 0.10-11.96%. iastate.edu

Below are interactive tables summarizing key validation parameters as found in relevant literature.

Table 1: GC-MS SIM Ions for this compound Analysis Allows users to see the specific ions used for targeted detection.

Ion (m/z) Origin Role in Analysis Reference
127.1 Loss of the isobutoxy group (M-73) Quantification/Confirmation nih.gov, researchgate.net
145.1 McLafferty + 1 rearrangement (M-55) Quantification/Confirmation nih.gov, researchgate.net

Table 2: Typical Method Validation Acceptance Criteria Provides a general overview of the standards a quantification method must meet.

Parameter Acceptance Criteria Reference
Accuracy Mean value within ±15% of nominal (±20% at LLOQ) pmda.go.jp
Precision (RSD/CV) Not to exceed 15% (20% at LLOQ) pmda.go.jp, biopharminternational.com
LLOQ Response At least 5-10 times the response of a blank sample pmda.go.jp, ajpsonline.com
Calibration Curve (r²) Typically ≥0.99 nih.gov

| Specificity | No significant interference at the analyte's retention time | ich.org |

Compound List

Compound Name
1,1-diethoxyethane
2-pentylfuran
Acetaldehyde
Carbon-13
Deuterium
Ethyl decanoate (B1226879)
Ethyl hexanoate (B1226103)
Ethyl octanoate
Ethyl vinyl ether
Glyceryl tri[1,2,3,4-¹³C₄] octanoate
Isoamyl acetate (B1210297)
Isoamyl alcohol
This compound
Methyl ester
Octanoate

Applications and Future Research Directions

Role as Flavor and Fragrance Components in Industry

As a volatile ester, isobutyl octanoate (B1194180) is a valued ingredient in the flavor and fragrance industry due to its pleasant odor profile, often described as fruity, green, oily, and floral with woody and wine-like undertones. thegoodscentscompany.comchemicalbook.com

In the food and beverage sector, isobutyl octanoate is employed as a flavoring agent to impart or modify fruity and floral tastes. ontosight.ai Its application is diverse, finding use in confectionery, baked goods, non-alcoholic and alcoholic beverages, and more. thegoodscentscompany.com It is used to create specific flavor profiles, such as apricot, grape, and cognac imitations. chemicalbook.com The European Food Safety Authority (EFSA) has evaluated its use as a flavoring agent, and industry standards define typical and maximum usage levels in various food categories. thegoodscentscompany.com

Below is a table summarizing the typical and maximum use levels of this compound in selected food and beverage categories.

Food CategoryTypical Use Level (mg/kg)Maximum Use Level (mg/kg)
Non-alcoholic Beverages5.025.0
Alcoholic Beverages10.0100.0
Edible Ices (including sherbet and sorbet)10.0100.0
Confectionery10.0100.0
Bakery Wares10.0100.0
Processed Fruit7.090.0
Ready-to-eat Savories20.0100.0
Sauces, Salads, Protein Products, etc.5.025.0

Data sourced from The Good Scents Company, referencing industry-reported usage levels. thegoodscentscompany.com

The pleasant, strong odor of this compound makes it a functional component in the cosmetic and perfumery industries. ontosight.aicymitquimica.com It is used as a fragrance ingredient in perfumes, contributing fruity top notes, particularly in oriental-style bases and novel fragrances. chemicalbook.com Beyond its scent, other octanoate esters, like cetyl octanoate, are used in skincare and cosmetics for their emollient properties, which soften and smooth the skin. atamanchemicals.comoup.com While this compound is primarily used for fragrance, the broader family of octanoate esters serves multiple functions in personal care products, including acting as solvents and texture enhancers. atamanchemicals.com

Food and Beverage Sector Applications

Use as a Pharmaceutical Excipient and Solvent

This compound and related esters are utilized in the pharmaceutical industry, primarily as excipients. ontosight.ai An excipient is an inactive substance that serves as a carrier or vehicle for an active pharmaceutical ingredient (API). formulationbio.com Esters can act as solvents to improve the solubility and bioavailability of certain drugs. ontosight.aisigmaaldrich.com For instance, octanoate esters can be found in various formulations, including topical preparations. crodapharma.comgoogle.com The high purity of pharmaceutical-grade excipients is crucial to ensure the stability and efficacy of the final drug product. crodapharma.comstxip.org Some veterinary medicinal products also list octanoate esters as part of their formulation. noahcompendium.co.uk

Emerging Applications of Octanoate Esters (e.g., Biolubricants)

There is growing interest in using octanoate esters and other fatty acid esters as biolubricants, which are biodegradable and non-toxic alternatives to petroleum-based lubricants. oup.commdpi.com These bio-based esters offer excellent lubricity and high thermal stability. futuremarketinsights.comiastate.edu The demand for such green alternatives is driven by increasing environmental regulations and a desire for sustainability. mdpi.comfuturemarketinsights.com Research is focused on synthesizing various fatty esters, including those derived from octanoic acid, to create lubricants suitable for high-performance applications in machinery, such as in aviation and automotive fluids. futuremarketinsights.comiastate.edu The development of biolubricants from renewable sources like vegetable oils is a promising area that could expand the industrial use of octanoate esters significantly. oup.comiastate.edu

Future Challenges and Prospects in Sustainable Production

The conventional production of esters often relies on energy-intensive chemical synthesis from fossil fuels. oup.comresearchgate.net A major future challenge is the transition to sustainable and greener manufacturing processes. researchgate.netmdpi.com Microbial fermentation, which uses renewable biomass to produce chemicals, presents a promising alternative. researchgate.netnih.gov However, scaling up microbial production to compete with established petrochemical methods faces several hurdles, including high costs and process inefficiencies. mdpi.commdpi.com

The microbial synthesis of esters like this compound involves enzymes such as alcohol acyltransferases (AATs) that combine an alcohol with an acyl-CoA. researchgate.netnih.gov Key challenges in these systems include low product yields and the limited availability of necessary precursor molecules (alcohols and acyl-CoAs). nih.govasm.org

Several strategies are being explored to overcome these limitations:

Metabolic Engineering: Modifying the genetic pathways of microorganisms like Escherichia coli or yeast to increase the internal supply of precursors like octanoyl-CoA. nih.gov This can involve engineering the fatty acid synthesis (FAS) pathway to favor the production of medium-chain fatty acids. nih.gov

Protein Engineering: Altering the structure of enzymes, such as AATs, to improve their specificity and efficiency for producing a desired ester like butyl octanoate. nih.gov

Optimized Fermentation Strategies: Developing co-fermentation processes where different microbial strains work together to produce the necessary precursors. asm.org For example, using a combination of yeast and lactic acid bacteria could enhance the formation of specific esters. asm.org Another strategy is co-feeding substrates, such as providing both glucose and fatty acids, to ensure a sufficient pool of building blocks for ester synthesis. iastate.edu

Advanced Bioprocessing: Employing consolidated bioprocessing (CBP), which combines enzyme production, hydrolysis of biomass, and fermentation into a single step, to reduce costs and complexity. biorxiv.org Additionally, developing efficient downstream processing techniques to recover the ester product from the fermentation broth is critical. researchgate.netacs.org

Addressing these challenges through continued research and development will be crucial for the economically viable and sustainable production of this compound and other valuable esters. researchgate.netacs.org

Enhancing Product Yields and Specificity

A significant area of research is the metabolic engineering of microorganisms to enhance the production of specific esters like butyl octanoate. In one study, Escherichia coli was engineered to produce butyl octanoate from octanoyl-CoA, which is produced endogenously. nih.gov This was accomplished by introducing an alcohol acyltransferase (AAT) enzyme from Actinidia chinensis (kiwifruit). nih.govpeerj.com The wild-type enzyme, however, showed a preference for shorter-chain acyl-CoAs, leading to the production of butyl butyrate (B1204436) and hexanoate (B1226103) as major products, with butyl octanoate being a minor component. nih.gov

Rational protein engineering was employed to improve the substrate specificity of the AAT enzyme for octanoyl-CoA. nih.govpeerj.com By creating specific mutations (S99G and L178F) in the enzyme, researchers were able to increase the activity for producing butyl octanoate. nih.gov The combination of enzyme engineering with metabolic engineering of the E. coli fatty acid metabolism resulted in the accumulation of 3.3 mg/L of butyl octanoate as the sole ester product after 48 hours. nih.govpeerj.com

Table 1: In Vitro Activity of Engineered AAT16 Enzymes for Butyl Octanoate Synthesis

Enzyme Variant Activity (nmol/min/mg total protein)
AAT16-wt (Wild Type) 1.1 ± 0.3
AAT16-S99G 4.4 ± 0.4
AAT16-L178F 2.0 ± 0.3
AAT16-S99G-L178F 4.5 ± 0.2

Data derived from in vitro assays performed at 30 °C for 30 minutes using 20 mM butanol and 0.5 mM octanoyl-CoA. nih.gov

Development of Cost-Effective and Scalable Bioproduction Methods

A primary obstacle in the large-scale bioproduction of esters is the cost associated with the carbon source and the biocatalyst itself. mdpi.comnih.gov To address this, research is exploring the use of inexpensive and renewable carbon substrates, such as those derived from agro-industrial waste. mdpi.com For instance, hydrolyzed corn and soybean brans have been successfully used as growth substrates for S. cerevisiae, demonstrating the potential of waste materials in fermentation processes. mdpi.com

Advanced Research Methodologies in this compound Studies

Modern research on this compound leverages sophisticated computational and statistical tools to accelerate the optimization of its synthesis.

Computational Modeling and Molecular Docking Studies

Computational methods are increasingly used to understand and engineer the enzymes involved in ester synthesis. mdpi.com Molecular docking, a key computational technique, allows researchers to predict how a substrate, such as octanoyl-CoA or an alcohol, binds to the active site of an enzyme. peerj.comacs.org

In the study on butyl octanoate production, docking studies were performed to predict how mutations in the AAT16 enzyme would alter the binding of butanol and octanoyl-CoA. peerj.com Such simulations help identify key amino acid residues in the enzyme's binding pocket that are critical for substrate recognition and catalysis. This information guides rational protein engineering efforts to create mutant enzymes with enhanced activity and specificity for the desired substrates. nih.govpeerj.com Following docking, molecular dynamics (MD) simulations can be used to study the stability of the enzyme-substrate complex and provide insights into the kinetics and thermodynamics of the reaction. acs.org

Application of Statistical Optimization Techniques (e.g., Response Surface Methodology, Factorial Designs)

Statistical techniques are powerful tools for optimizing the conditions of a chemical or biological process by identifying the influence of various factors and their interactions. Response Surface Methodology (RSM) and factorial designs like the Box-Behnken design (BBD) are widely used to efficiently explore the effects of multiple variables, reducing the number of required experiments. scispace.comscielo.brresearchgate.net

One study utilized RSM based on a five-level, three-factor central composite design to optimize the lipase-mediated conversion of coconut oil to flavor-active octanoic acid esters, including this compound. researchgate.net The independent variables studied were the reactant molar ratio (alcohol/oil), enzyme loading, and shaking speed. researchgate.net The statistical model indicated that all three factors were significant. researchgate.net

Table 2: Optimized Conditions for Octanoic Acid Ester Production via RSM

Parameter Optimal Value
Molar Ratio (alcohol/oil) 3.25:1
Enzyme Loading (wt%) 16.7%
Shaking Speed (rpm) 160
Predicted Conversion 64.1%
Achieved Conversion 62.0%

Data from the optimization of lipase-mediated transesterification of coconut oil. researchgate.net

Similarly, a factorial design was employed to optimize the synthesis of isopropyl octanoate using zinc n-octanoate as a catalyst. scispace.comscielo.br The variables investigated were temperature, molar ratio (alcohol:acid), and the percentage of catalyst. scispace.comscielo.brresearchgate.net This approach successfully identified the optimal conditions to achieve conversions as high as 75%. scispace.comscielo.brresearchgate.net

Table 3: Factorial Design for Isopropyl Octanoate Synthesis Optimization

Parameter Investigated Range Optimal Value
Temperature (°C) 125 - 165 165
Molar Ratio (alcohol:acid) 4:1 - 8:1 6:1
Catalyst Loading (%) 4 - 10 5.97

Data from the optimization of zinc n-octanoate catalyzed esterification. scispace.comscielo.br

These statistical methodologies allow researchers to build mathematical models that predict process outcomes, leading to the efficient development of robust and high-yield production protocols. scielo.br

Conclusion and Future Perspectives

Summary of Key Research Advancements on Isobutyl Octanoate (B1194180)

Research on isobutyl octanoate, a fatty acid ester recognized for its characteristic fruity, herbaceous, and woody odor, has primarily concentrated on optimizing its synthesis, particularly through environmentally friendly biocatalytic methods. cymitquimica.comchemicalbook.comhmdb.ca A significant body of work has been dedicated to moving away from traditional chemical synthesis, which often requires harsh conditions, towards lipase-catalyzed esterification in solvent-free systems. chemicalbook.comresearchgate.netresearchgate.net

Key advancements have been made in the enzymatic synthesis of this compound from isobutanol and octanoic acid. chemicalbook.com Lipases, such as those from Candida antarctica (often immobilized as Novozym 435), have been extensively studied as effective biocatalysts. mdpi.comnih.gov Research has focused on optimizing various reaction parameters to maximize conversion rates and product yield. These parameters include temperature, enzyme loading, the molar ratio of substrates (alcohol to acid), and reaction time. researchgate.netresearchgate.net For instance, lipase-mediated biocatalysis has been effectively used to convert raw materials like coconut oil and fusel oil (a byproduct of distillation) into flavor-active esters, including this compound. researchgate.net One study achieved a production of 14.4 mg of this compound per gram of coconut oil after optimizing the transesterification process. researchgate.net

Another significant research thrust is the exploration of this compound's applications. Beyond its established use as a flavor and fragrance agent in the food and cosmetics industries, studies have investigated its potential as a biolubricant and plasticizer. chemicalbook.comontosight.aithegoodscentscompany.comqidi-chem.com Its chemical structure suggests it could form a durable lubricating film, and it has shown good high-temperature stability and low-temperature fluidity, which are desirable properties for lubricants. qidi-chem.com Furthermore, advancements in analytical techniques, such as the development of gas chromatography-mass spectrometry (GC-MS) methods using isobutylation for derivatization, have improved the sensitivity and specificity of detecting octanoate in complex matrices like human plasma. nih.gov

Table 1: Selected Research Findings on the Enzymatic Synthesis of Octanoate Esters

Ester Product Biocatalyst Key Reaction Conditions Conversion/Yield Reference
This compound, Ethyl octanoate, etc. Lipase (B570770) Palatase Temp: 30°C, Time: 24h, pH: 6.2 14.25 mg/g (from cream) researchgate.net
This compound, Ethyl octanoate, etc. Lipase (Lipozyme TL IM) Molar ratio: 3.25:1 (alcohol/oil), Enzyme: 16.7%, Speed: 160 rpm 62.0% conversion researchgate.net
Isoamyl octanoate Lipase Eversa® Transform 2.0 (Immobilized) Temp: 40°C, Time: 60 min 82.3% acid conversion mdpi.com
Butyl octanoate Novozym 435® Temp: 30°C, Time: 3h, Molar ratio: 1:2 (acid:alcohol) 73.0% conversion mdpi.com
Thymol (B1683141) octanoate Candida antarctica lipase B (soluble) Molar ratio: 1:4 (thymol:acid) ~94% thymol conversion mdpi.com

Identification of Critical Knowledge Gaps and Unexplored Areas

Despite progress, several knowledge gaps remain in the scientific understanding of this compound.

Performance in Applied Roles: While proposed as a biolubricant and plasticizer, there is a scarcity of comprehensive performance data. qidi-chem.com Research is needed to quantify its tribological properties (e.g., friction and wear characteristics), thermal and oxidative stability under realistic operating conditions, and compatibility with lubricant additives. dtic.milresearchgate.net Similarly, its effectiveness as a plasticizer, including its compatibility with various polymers and its long-term stability, is not well-documented. qidi-chem.com

Degradation and Lifecycle: The degradation pathways and byproducts of this compound, particularly in high-stress environments like those found in lubrication applications, are largely unexplored. researchgate.net A deeper understanding of its environmental fate and biodegradability is crucial for validating its "green" credentials. iastate.edu

Economic and Process Viability: The economic feasibility of biocatalytic production routes at an industrial scale remains a critical question. While studies optimize yield, few provide a full techno-economic analysis comparing enzymatic methods against traditional synthesis, considering factors like catalyst cost, reusability, and downstream processing. nih.govmdpi.com

Complex Interactions: The sensory impact of this compound is often studied in isolation. Its contribution to aroma and flavor profiles in complex food and beverage matrices, such as wine, involves interactions with a multitude of other volatile compounds. mdpi.com The synergistic or masking effects that occur in these real-world applications are not fully understood.

Alternative Synthesis Catalysts: Research has focused heavily on lipases. The potential of other catalytic systems, such as novel solid acid catalysts or chemo-enzymatic cascade reactions for the synthesis of this compound, remains an underexplored area. While zinc octanoate has been explored for synthesizing the related isopropyl octanoate, its application for this compound is less clear. scielo.brresearchgate.net

Proposed Future Research Avenues for Comprehensive Understanding and Application

To address the existing knowledge gaps and fully realize the potential of this compound, future research should be directed toward several key areas.

Advanced Catalytic Systems: There is an opportunity to develop next-generation biocatalysts through protein engineering of lipases to enhance their stability, activity, and tolerance to substrate or product inhibition. nih.gov Exploring novel immobilization techniques or the development of robust non-enzymatic nanocatalysts could lead to more efficient and cost-effective synthesis processes, making industrial-scale green production more viable.

Application-Specific Performance Evaluation: Rigorous testing of this compound in its potential roles as a biolubricant and plasticizer is essential. This includes standardized tests for lubricity, viscosity index, flash point, and anti-wear properties. dtic.miliastate.edu For plasticizer applications, studies should assess its impact on polymer flexibility, tensile strength, and migration resistance.

Flavor and Sensory Science: Advanced sensory analysis, coupled with analytical chemistry, could elucidate the role of this compound in complex aroma profiles. Research into its release from food matrices, its perception thresholds in different media, and its interaction with other flavor compounds would be highly valuable for the food and fragrance industries. mdpi.comtwistaroma.fr

Computational Modeling: Molecular modeling and simulation could be employed to predict the physical and chemical properties of this compound and its interactions at a molecular level. This could accelerate the design of new lubricant formulations or predict its compatibility with different polymers, reducing the need for extensive empirical testing.

Lifecycle and Sustainability Analysis: A comprehensive lifecycle assessment (LCA) is needed to compare the environmental impact of biocatalytic production routes with conventional chemical synthesis. This analysis should encompass everything from raw material sourcing (e.g., use of agricultural byproducts like fusel oil) to energy consumption and waste generation, providing a holistic view of its sustainability. researchgate.netiastate.edu

Q & A

Q. How can derivatization protocols be adapted for high-throughput octanoate analysis?

  • Automate reagent addition and incubation steps using liquid handlers to reduce manual errors .
  • Optimize column temperature gradients to shorten GC run times without compromising peak separation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.